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Compound of Interest |

3-(4-Propan-2-ylphenyl)prop-2-
Compound Name:
enoic acid
CAS No.: 116373-36-5
Cat. No.: B043905

Executive Summary

4-1sopropylcinnamic acid (CAS: 3368-21-6), also known as p-isopropylcinnamic acid, is a
critical phenylpropanoid intermediate used in the synthesis of pharmaceuticals, including
selective kappa-opioid receptor ligands and metabolic probes for cytochrome P450 enzymes
(e.g., CYP199A4).[1][2][3] Its structural integrity—defined by the trans-alkene geometry and the
para-isopropyl substitution—is pivotal for its biological activity and utility as a chemical building
block.

This guide provides a rigorous spectroscopic profile of 4-isopropylcinnamic acid, synthesizing
experimental data with mechanistic interpretation. It is designed for researchers requiring
precise characterization standards for quality control and structural validation.

Chemical Identity & Physical Properties[4][5][6][7]1[8]
[9][10]

Before spectroscopic analysis, the compound must meet baseline physical specifications.
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Property Specification Notes
(2E)-3-(4-propan-2- Trans isomer is
IUPAC Name _ , _
ylphenyl)prop-2-enoic acid thermodynamically favored.
Molecular Formula C12H1402

Monoisotopic Mass: 190.0994

Molecular Weight 190.24 g/mol b
a
] ] Sharp melting range indicates
Melting Point 157 -161 °C ) i
high purity.
. Sparingly soluble in water;
Solubility DMSO, Methanol, Ethanol

soluble in alkaline solutions.

White to off-white crystalline
Appearance
powder

Synthesis & Sample Preparation

To ensure spectroscopic data reflects the intrinsic properties of the analyte rather than
impurities, a standardized synthesis and purification protocol is recommended. The
Knoevenagel Condensation is preferred over the Perkin reaction for this substrate due to
milder conditions and higher yields.

Experimental Protocol: Knoevenagel Condensation

Objective: Synthesis of high-purity (E)-4-isopropylcinnamic acid.

o Reagents: Combine 4-isopropylbenzaldehyde (10 mmol), malonic acid (12 mmol), and
pyridine (20 mL) in a round-bottom flask.

o Catalysis: Add piperidine (0.5 mL) as a catalyst.
e Reaction: Heat the mixture to 80-100 °C for 2—4 hours until CO2 evolution ceases.

o Work-up: Pour the reaction mixture into ice-cold HCI (1 M, 100 mL) to precipitate the crude
acid.
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o Purification: Filter the precipitate, wash with cold water, and recrystallize from ethanol/water
(1:2).

¢ Drying: Dry in a vacuum oven at 50 °C for 12 hours.

Workflow Visualization
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Figure 1: Step-by-step Knoevenagel condensation workflow for isolating high-purity 4-
isopropylcinnamic acid.
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Spectroscopic Characterization
A. Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is the definitive tool for confirming the trans geometry and the para-substitution pattern.

Solvent: DMSO-ds (Recommended for solubility and preventing carboxyl proton exchange).

'H NMR Data (400 MHz, DMSO-de)
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. e . . Structural
Shift (0, ppm) Multiplicity Integration Assignment .
Insight
Carboxylic acid
. proton;
12.35 Broad Singlet 1H —COOH
exchangeable
with D20.
Large coupling
constant
Doublet (J = 16.0
7.58 Ho) 1H =CH-Ar (B) (J~16Hz)
z
confirms trans
(E) geometry.
Part of AA'BB'
Doublet (J =8.2 Ar—H (ortho to system;
7.62 2H _
Hz) alkene) deshielded by
conjugation.
Part of AA'BB'
Doublet (J =8.2 Ar—H (ortho to )
7.30 2H system; shielded
Hz) alkyl) )
relative to H-2,6.
Upfield vinyl
Doublet (J = 16.0 proton due to
6.48 1H =CH-COOH (a) . . .
Hz) conjugation with
carbonyl.
Methine proton
Septet (J=6.9 ]
2.92 Ho) 1H —CH(CH3)2 of the isopropyl
z
group.
Methyl protons of
Doublet (J = 6.9 )
1.21 Ho) 6H —CH(CHs3)2 the isopropyl
z
group.
13C NMR Data (100 MHz, DMSO-ds)
e Carbonyl (C=0): ~168.0 ppm[4][5]
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o Alkene (B-C): ~144.0 ppm (Deshielded by aromatic ring)

e Alkene (a-C): ~119.0 ppm

e Aromatic Quaternary (Ipso-alkene): ~132.0 ppm

o Aromatic Quaternary (Ipso-alkyl): ~151.0 ppm

e Aromatic CH: ~128.5 ppm, ~127.0 ppm

e |sopropyl Methine: ~33.5 ppm

Isopropyl Methyl: ~23.5 ppm

B. Infrared (IR) Spectroscopy

IR analysis provides a rapid "fingerprint" verification of functional groups.[4][5]

Wavenumber (cm—?)

Vibration Mode

Functional Group

Carboxylic Acid (H-bonded

2500 — 3300 O-H Stretch (Broad) )
dimer)
2960, 2870 C—H Stretch Aliphatic (Isopropyl group)
1680 — 1690 C=0 Stretch Conjugated Carboxylic Acid
Alkene (Conjugated with
1625 C=C Stretch o
aromatic ring)
1510, 1600 C=C Ring Stretch Aromatic Skeleton
_ Isopropyl "Doublet"
1385, 1365 C—H Bend (Gem-dimethyl) ) )
(Diagnostic)
980 =C-H Bend (Out-of-plane) Trans-alkene geometry

C. Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight and provides structural evidence through

specific fragmentation pathways.[6]
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lonization Mode: Electron Impact (El, 70 eV) or ESI (Negative Mode for [M-H]~).

Fragmentation Logic (El)

e Molecular lon (M*):m/z 190 (Base peak or high intensity).

e Loss of Methyl (M — 15):m/z 175. Cleavage of a methyl group from the isopropyl moiety. This
is a characteristic benzylic-like cleavage stabilized by the aromatic ring.

e Loss of COOH/Formyl (M — 45):m/z 145. Decarboxylation typical of cinnamic acids.

e Tropylium Formation:m/z 117/115. Rearrangement of the aromatic core after losing side
chains.

Fragmentation Pathway Diagram

[M - CH3]+ Rearrangement Substituted
m/z 175 > Tropylium lon
-15 Da (CH3) Py

-45 Da (COOH)

Molecular lon
[M]+ m/z 190

[M - COOH]+
m/z 145

Click to download full resolution via product page

Figure 2: Proposed EI-MS fragmentation pathway for 4-isopropylcinnamic acid.

Quality Control & Impurity Profiling

When sourcing or synthesizing this compound, three primary impurities must be monitored:
e 4-lsopropylbenzaldehyde: Starting material.

o Detection: 1H NMR singlet at ~10.0 ppm (aldehyde proton).
o Cis-Isomer ((Z)-4-isopropylcinnamic acid): Synthetic byproduct.

o Detection: 1H NMR doublet with J = 12 Hz (vs. 16 Hz for trans).
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Malonic Acid derivatives: Incomplete decarboxylation.

o Detection: Extra aliphatic peaks in NMR or broad melting range.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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